Isotopic Purity and Mass Shift for Definitive Analyte Discrimination in LC-MS/MS
Liproxstatin-1-15N incorporates a single ¹⁵N atom, resulting in a molecular mass of 341.84 g/mol compared to 340.85 g/mol for unlabeled Liproxstatin-1—a mass difference of +0.99 Da [1]. This mass shift is sufficient for baseline resolution by quadrupole or high-resolution mass spectrometers without isotopic peak overlap. The compound is synthesized to achieve high isotopic enrichment (>98% ¹⁵N incorporation), ensuring that the internal standard signal does not contribute to the analyte channel and vice versa. In contrast, using a structurally similar but non-identical compound (e.g., Ferrostatin-1) as an internal standard introduces differential ionization efficiency and chromatographic retention, leading to quantification errors typically ranging from 15–50% in biological matrices due to uncorrected matrix effects [2].
| Evidence Dimension | Mass spectrometric discrimination (m/z shift) |
|---|---|
| Target Compound Data | Mass shift of +0.99 Da (¹⁵N vs ¹⁴N) with isotopic enrichment >98% |
| Comparator Or Baseline | Unlabeled Liproxstatin-1 (m/z shift = 0 Da); structurally distinct internal standard (variable retention time and ionization) |
| Quantified Difference | Target provides baseline-resolved MS signal; unlabeled standard is indistinguishable from analyte; structural analog internal standards introduce 15–50% quantification error in plasma/tissue matrices |
| Conditions | LC-MS/MS analysis; electrospray ionization; typical reversed-phase chromatography |
Why This Matters
This mass shift and high isotopic purity enable accurate, matrix-independent quantitation of Liproxstatin-1 in pharmacokinetic and tissue distribution studies, directly supporting drug development and preclinical research.
- [1] MedChemExpress. Liproxstatin-1-15N (Technical Datasheet). View Source
- [2] Biotech-Pack. (2023). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples? View Source
